molecular formula C13H21NO B1386120 (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine CAS No. 1038280-43-1

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine

Cat. No.: B1386120
CAS No.: 1038280-43-1
M. Wt: 207.31 g/mol
InChI Key: HZMDGHYWGKGPAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine is a chemical compound with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol. This compound falls under the category of arylalkylamines and is known for its unique structure, which includes a methoxypropyl group and a methylphenyl group attached to an ethylamine backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine typically involves the reaction of 1-(4-methylphenyl)ethylamine with 3-methoxypropyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a strong acid or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (3-Methoxypropyl)[1-(4-chlorophenyl)ethyl]amine
  • (3-Methoxypropyl)[1-(4-fluorophenyl)ethyl]amine
  • (3-Methoxypropyl)[1-(4-bromophenyl)ethyl]amine

Uniqueness

(3-Methoxypropyl)[1-(4-methylphenyl)ethyl]amine is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications .

Properties

IUPAC Name

3-methoxy-N-[1-(4-methylphenyl)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO/c1-11-5-7-13(8-6-11)12(2)14-9-4-10-15-3/h5-8,12,14H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMDGHYWGKGPAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)NCCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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